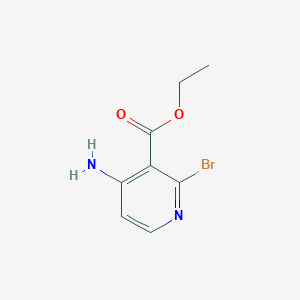

Ethyl4-amino-2-bromonicotinate

Description

Ethyl 4-amino-2-bromonicotinate is a brominated nicotinate derivative featuring an amino group at the 4-position and a bromine atom at the 2-position of the pyridine ring. This compound is structurally significant in medicinal chemistry and organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and bioactive molecules. Its bromine substituent enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the ethyl ester group improves solubility and facilitates further functionalization. The amino group at the 4-position contributes to hydrogen-bonding interactions, making it valuable in drug design for targeting enzymes or receptors.

Properties

Molecular Formula |

C8H9BrN2O2 |

|---|---|

Molecular Weight |

245.07 g/mol |

IUPAC Name |

ethyl 4-amino-2-bromopyridine-3-carboxylate |

InChI |

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)6-5(10)3-4-11-7(6)9/h3-4H,2H2,1H3,(H2,10,11) |

InChI Key |

ZJSVDGKVNIEJLV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1Br)N |

Origin of Product |

United States |

Preparation Methods

Bromination of Ethyl 4-amino-nicotinate

Reagents and Conditions:

Bromination is commonly performed using N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent such as acetonitrile . The reaction is typically carried out at room temperature with stirring until completion.Reaction Mechanism:

NBS selectively brominates the 2-position of the pyridine ring adjacent to the nitrogen atom, favored by electronic effects and the directing influence of the amino group at the 4-position.Yields and Purity:

Optimized conditions yield Ethyl 4-amino-2-bromonicotinate with yields reported up to 91% . The product purity is confirmed by spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .Example Procedure:

A solution of ethyl 4-amino-nicotinate in acetonitrile is treated with NBS in stoichiometric amounts. The mixture is stirred at ambient temperature for several hours until the reaction is complete. The product is isolated by filtration or extraction, followed by purification through recrystallization or chromatography.

Alternative Synthetic Routes

While the direct bromination of ethyl 4-amino-nicotinate is the most straightforward, other methods may involve:

Stepwise Functional Group Introduction:

Starting from ethyl nicotinate, bromination at the 2-position is followed by nitration or halogen substitution to introduce the amino group at the 4-position. However, this approach is less efficient and more complex.Use of Protecting Groups:

Amino groups may be temporarily protected to prevent side reactions during bromination, then deprotected after bromination.

Reaction Parameters and Optimization

| Parameter | Typical Condition | Effect on Outcome |

|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) | High regioselectivity and yield |

| Solvent | Acetonitrile | Good solubility and reaction control |

| Temperature | Room temperature (20–25 °C) | Minimizes side reactions |

| Reaction Time | Several hours (typically 3–6 hours) | Ensures complete bromination |

| Molar Ratio (NBS:Substrate) | Approximately 1:1 | Avoids over-bromination |

Characterization and Confirmation

NMR Spectroscopy:

Proton and carbon NMR confirm the substitution pattern on the pyridine ring. The bromine substitution at the 2-position causes characteristic shifts in the aromatic region, while the amino group shows signals consistent with NH2 protons.Mass Spectrometry:

Confirms molecular weight consistent with Ethyl 4-amino-2-bromonicotinate (molecular weight approx. 230.06 g/mol).Purity Assessment:

High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to assess purity, often exceeding 90%.

Research Findings and Industrial Considerations

- The bromination method using NBS is favored for its simplicity, mild conditions, and high selectivity .

- The reaction avoids harsh acids or bases, preserving the integrity of the ester and amino groups.

- Reported yields are high, making this method suitable for scale-up in pharmaceutical manufacturing .

- The compound’s bromine atom enhances its utility as a synthetic intermediate for further functionalization via cross-coupling reactions (e.g., Suzuki coupling).

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Bromination | Ethyl 4-amino-nicotinate + NBS in acetonitrile, room temp, 3–6 h | Up to 91% yield | Regioselective bromination at C-2 |

| Work-up & Purification | Filtration, recrystallization or chromatography | High purity (>90%) | Confirmed by NMR, MS |

Comparative Notes on Related Compounds

While detailed preparation of Ethyl 4-amino-2-bromonicotinate is less frequently documented in patents or literature compared to analogs like 4-amino-2-trifluoromethyl benzonitrile, the principles of selective bromination and amino group preservation remain consistent. For example, similar multi-step syntheses involving bromination, cyanation, and amination have been reported for related aromatic compounds, emphasizing the importance of reaction conditions to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-amino-2-bromonicotinate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form the corresponding ethyl 4-amino-2-nicotinate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

Major Products:

Nucleophilic Substitution: Formation of ethyl 4-amino-2-hydroxynicotinate or ethyl 4-amino-2-alkoxynicotinate.

Oxidation: Formation of ethyl 4-nitro-2-bromonicotinate or ethyl 4-nitroso-2-bromonicotinate.

Reduction: Formation of ethyl 4-amino-2-nicotinate.

Scientific Research Applications

Ethyl 4-amino-2-bromonicotinate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-bromonicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound may also undergo metabolic transformations that enhance its activity or facilitate its excretion.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, Ethyl 4-amino-2-bromonicotinate is compared below with structurally analogous compounds. Key differences in substituents, reactivity, and applications are highlighted.

Structural and Functional Comparison

Research Findings and Limitations

- Thermal Stability: Differential scanning calorimetry (DSC) studies suggest Ethyl 4-amino-2-bromonicotinate decomposes at ~220°C, comparable to its chloro analog (~210°C) but lower than the benzylamino derivative (~250°C), likely due to steric protection in the latter .

- Solubility: The ethyl ester group ensures moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) across all analogs. However, the benzylamino variant shows reduced water solubility (<0.1 mg/mL) compared to the amino-substituted compounds (~1 mg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.